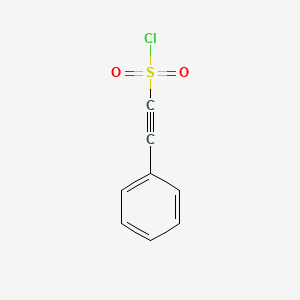

Phenylethynesulfonyl chloride

Description

Contextualization within Alkynesulfonyl Chlorides and their Synthetic Significance

Alkynesulfonyl chlorides are a class of highly reactive compounds that serve as important intermediates in organic synthesis. magtech.com.cn Their significance stems from the dual functionality of the alkyne and the sulfonyl chloride group. The sulfonyl chloride is a potent electrophile and an excellent leaving group, readily reacting with a wide array of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. fiveable.me

The presence of the alkyne moiety allows for a diverse range of subsequent transformations. Alkynes can participate in various addition reactions and are particularly valuable in cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions. researchgate.netfrontiersin.org The combination of these reactive sites allows for the construction of complex molecular architectures. For instance, reactions of alkynesulfonyl chlorides can lead to the formation of β-keto sulfones and functionalized vinyl sulfones, which are important structural motifs in many biologically active compounds. researchgate.net The radical sulfonylation of alkynes has also been explored, providing access to a variety of sulfur-containing compounds. researchgate.net

Overview of its Role as a Precursor in Advanced Organic Synthesis

Phenylethynesulfonyl chloride is a key precursor for the synthesis of several important organic molecules, most notably 2-phenylethynesulfonamide (PES). nih.govnih.gov PES has attracted significant attention in medicinal chemistry as an inhibitor of the heat shock protein 70 (Hsp70), a molecular chaperone that is often overexpressed in cancer cells. plos.org By inhibiting Hsp70, PES can interfere with protein folding and clearance pathways in tumor cells, leading to cell death. nih.gov A derivative, 2-(3-chlorophenyl)ethynesulfonamide (PES-Cl), has shown even greater cytotoxicity and potential as an anti-cancer agent.

The synthesis of PES typically involves the reaction of this compound with an amine source. One reported method describes the reaction of phenylacetylene (B144264) with an organosilicon base to form an acetylide anion, which then reacts with sulfamoyl chloride. nih.gov

Furthermore, this compound serves as a starting material for other derivatives, such as N,N-diethyl-2-phenylethynesulfonamide. The synthesis of this compound can be achieved through a multi-step process starting from phenylacetylene, which is first converted to an alkynyl sulfinamide and then oxidized to the final sulfonamide product. ucl.ac.ukucl.ac.uk These sulfonamide derivatives can be used in further synthetic applications, for example, in the mechanistic study for the synthesis of enediynes. ucl.ac.uk

Historical Trajectory and Evolution of Related Sulfonyl Chloride Reagents

The history of sulfonyl chlorides is intertwined with the broader development of organic sulfur chemistry. One of the earliest related compounds to be synthesized was sulfuryl chloride (SO2Cl2), first prepared by the French chemist Henri Victor Regnault in 1838. While not an organosulfonyl chloride itself, its discovery laid groundwork for understanding sulfur-oxygen-chlorine bonding.

The development of aromatic sulfonyl chlorides, such as benzenesulfonyl chloride, was a significant milestone. These reagents are typically prepared by the reaction of an arene with chlorosulfuric acid. sigmaaldrich.cn The ability to easily introduce a sulfonyl group onto an aromatic ring opened up new avenues for synthesis.

Over time, a range of sulfonyl chloride reagents with varying steric and electronic properties were developed, becoming indispensable tools in organic synthesis. Reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are now routinely used to convert alcohols, which are poor leaving groups, into excellent leaving groups (tosylates and mesylates), facilitating nucleophilic substitution and elimination reactions. masterorganicchemistry.com

The synthesis of sulfonyl chlorides has also evolved. While classical methods often involve harsh reagents, modern approaches include the oxidative chlorination of thiols and other sulfur compounds under milder conditions, and photocatalytic methods. magtech.com.cnpnas.orgnih.gov Recently, methods for the late-stage formation of sulfonyl chlorides from stable primary sulfonamides have been developed, allowing for the diversification of complex, biologically active molecules. nih.gov This evolution reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance in chemical synthesis, with reagents like this compound representing a specialized tool for accessing unique and valuable molecular structures. The rise of "click chemistry" has also seen the development and application of related sulfonyl fluorides for robust chemical ligation, an area that evolved from the foundational chemistry of sulfonyl chlorides. oup.com

| Compound Name |

|---|

| This compound |

| Benzenesulfonyl chloride |

| 2-Phenylethynesulfonamide (PES) |

| N,N-Diethyl-2-phenylethynesulfonamide |

| 2-(3-chlorophenyl)ethynesulfonamide (PES-Cl) |

| Sulfuryl chloride |

| p-toluenesulfonyl chloride (TsCl) |

| methanesulfonyl chloride (MsCl) |

| phenylacetylene |

| sulfamoyl chloride |

Structure

3D Structure

Properties

Molecular Formula |

C8H5ClO2S |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

2-phenylethynesulfonyl chloride |

InChI |

InChI=1S/C8H5ClO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |

InChI Key |

GJWGIRNEUZVPEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CS(=O)(=O)Cl |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Phenylethynesulfonyl Chloride

Established Synthetic Routes and Precursor Chemistry

Traditional methods for synthesizing sulfonyl chlorides often rely on well-established reactions that have been refined over time. These routes typically involve the transformation of carefully chosen aryl and alkynyl precursors.

The selection of appropriate starting materials is critical for the successful synthesis of phenylethynesulfonyl chloride. Aryl precursors, such as substituted anilines, serve as the foundational aromatic ring to which the sulfonyl chloride and ethynyl (B1212043) groups are attached. The amino group on the aniline (B41778) is a key functional handle for introducing the sulfonyl chloride moiety through diazotization. organic-chemistry.orgmasterorganicchemistry.com

Alkynyl precursors provide the carbon-carbon triple bond. A common and versatile alkynyl precursor is trimethyl(phenylethynyl)silane. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. orgsyn.org This protection is crucial during the introduction of the sulfonyl chloride group. The TMS group can be readily removed under mild conditions to yield the desired terminal alkyne. orgsyn.org The use of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is also noted for the protection of amines, which can be installed using a base like a tertiary amine or sodium hydride. orgsyn.orgresearchgate.net

The synthesis of 2-(trimethylsilyl)ethanesulfonyl chloride itself can be achieved from vinyltrimethylsilane (B1294299) through radical addition of sodium bisulfite, followed by reaction with phosphorus(V) chloride or sulfuryl chloride and triphenylphosphine. chemicalbook.com

A primary method for introducing the sulfonyl chloride group onto an aromatic ring is through a Sandmeyer-type reaction. masterorganicchemistry.comacs.org This process begins with the diazotization of a primary aromatic amine, such as a substituted aniline. organic-chemistry.org The amine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. organic-chemistry.orgmasterorganicchemistry.com These salts are valuable intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). masterorganicchemistry.com

Following diazotization, the diazonium salt undergoes chlorosulfonylation. In a typical procedure, the diazonium salt solution is added to a mixture containing a copper salt catalyst (like CuCl or CuCl₂) and a source of sulfur dioxide, which can be thionyl chloride. acs.orgacs.org This results in the formation of the corresponding arylsulfonyl chloride. A flow procedure for this transformation has been developed, offering a safer and more scalable alternative to batch methods. rsc.org

The use of aqueous acidic conditions for this reaction has shown considerable advantages over procedures carried out in acetic acid, particularly for electron-deficient and electron-neutral aryl substrates. acs.org The resulting sulfonyl chlorides often precipitate directly from the reaction mixture in good yields and high purity. acs.org

Catalytic Approaches and Reaction Optimization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound has benefited from the development of new catalytic systems.

Transition metal catalysts play a significant role in various organic transformations, including the formation of sulfonyl chlorides. While copper salts are traditionally used in Sandmeyer-type reactions, other transition metals have been explored for related processes. For instance, iron(II) catalysts have been used for the regio- and stereoselective chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides. researchgate.net

Titanium tetrachloride (TiCl₄) has been employed in combination with hydrogen peroxide for the oxidative chlorination of thiols to sulfonyl chlorides. researchgate.net This method is noted for its good to excellent yields, short reaction times, and cost-effectiveness. researchgate.net Low-valent titanium species, generated in situ from TiCl₄ and triethylamine, can catalyze Pinacol coupling reactions, demonstrating the versatile reactivity of titanium complexes. researchgate.net Titanium(III) chloride (TiCl₃), another common titanium halide, is a known catalyst in the manufacture of polyolefins and is typically produced by the reduction of TiCl₄. wikipedia.org Specific titanium(IV) sulfonamide salan complexes have also been synthesized and characterized. rsc.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. For the synthesis of sulfonyl chlorides via diazotization, factors such as temperature, solvent, and the nature of the acid and nitrite source can significantly impact the outcome. Continuous flow reactors offer precise control over these parameters, leading to improved safety and efficiency. rsc.orgresearchgate.net

In catalytic systems, the choice of ligand can be as important as the metal center. For example, in palladium-catalyzed cross-coupling reactions, the use of specific N-heterocyclic carbene (NHC) ligands in [Pd(NHC)(μ-Cl)Cl]₂ complexes has led to highly reactive and versatile catalysts. nih.gov While not directly for this compound synthesis, these principles of catalyst design are broadly applicable.

For reactions involving alkynes, controlling the regio- and stereoselectivity is paramount. Iron-catalyzed chlorosulfonylation of terminal alkynes has been shown to proceed with 100% regio- and stereoselectivity, yielding (E)-β-chlorovinylsulfones. researchgate.net Visible-light-induced reactions, promoted by an EDA-complex with NaI in water, have also been developed for the sulfonylation of alkynes, offering a green and efficient strategy. rsc.org

Sustainable Synthesis and Process Intensification Considerations

The principles of green chemistry and process intensification are increasingly guiding the development of new synthetic methods. For sulfonyl chloride synthesis, this translates to using less hazardous reagents, reducing waste, and improving energy efficiency.

One sustainable approach involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are derived from readily available alkyl halides and thiourea. thieme-connect.comorganic-chemistry.orgresearchgate.net This method is environmentally friendly, and the byproduct, succinimide (B58015), can be recycled back into NCS. thieme-connect.comorganic-chemistry.org

Photocatalysis offers another green alternative. A heterogeneous, metal-free potassium poly(heptazine imide) (K-PHI) photocatalyst can produce sulfonyl chlorides from arenediazonium salts under mild conditions using visible light. acs.org This method is a sustainable alternative to the traditional Meerwein chlorosulfonylation. acs.org Furthermore, chromoselective synthesis using K-PHI allows for the selective formation of sulfonyl chlorides from S-arylthioacetates by simply varying the wavelength of the excitation light. nih.gov

Process intensification through the use of continuous flow reactors has been demonstrated for the synthesis of aryl sulfonyl chlorides. rsc.orgresearchgate.netpharmafocusamerica.com This technology allows for better control of reaction parameters, improved safety for hazardous reactions, and easier scalability, contributing to more sustainable and efficient chemical production. researchgate.netpharmafocusamerica.com For instance, the chlorosulfonylation of in situ generated diazonium salts has been successfully implemented in a continuous flow system. rsc.org

Reactivity Mechanisms and Transformations of Phenylethynesulfonyl Chloride

Electrophilic Properties and Fundamental Reaction Pathways

Phenylethynesulfonyl chloride possesses a highly electrophilic sulfur atom, a consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom of the sulfonyl group, as well as the phenylethynyl moiety. This pronounced electrophilicity dictates its reactivity, primarily steering it towards reactions with nucleophiles.

Nucleophilic Addition and Substitution Reactions at the Sulfonyl Group

The principal reaction pathway for this compound involves nucleophilic attack at the sulfonyl sulfur. This can proceed via two general mechanisms: nucleophilic addition and nucleophilic acyl substitution.

In a typical nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org With sulfonyl chlorides, a similar process occurs at the sulfur atom. The reaction is generally considered a nucleophilic addition-elimination process. savemyexams.comsavemyexams.com The initial step is the addition of the nucleophile to the sulfur atom, which leads to the formation of a transient, high-energy intermediate. chemguide.co.uk This is followed by the elimination of the chloride ion, which is a good leaving group, to yield the final substituted product. chemguide.co.uk The reactivity of acyl chlorides is enhanced because the electronegative chlorine atom polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. savemyexams.comsavemyexams.com A similar effect is observed in sulfonyl chlorides.

The reaction of this compound with various nucleophiles, such as amines, leads to the formation of the corresponding sulfonamides. For instance, its reaction with 2-phenylethynesulfonamide (PES) is a known interaction. mdpi.com The general mechanism for the reaction of an acyl chloride with an amine involves the initial nucleophilic attack by the amine's lone pair of electrons on the electrophilic carbon, followed by the elimination of a molecule of hydrogen chloride (HCl). savemyexams.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Type |

| Amine (R-NH₂) | Phenylethynesulfonamide | Nucleophilic Addition-Elimination |

| Alcohol (R-OH) | Phenylethynesulfonate Ester | Nucleophilic Addition-Elimination |

This table provides illustrative examples of nucleophilic substitution reactions involving a generic sulfonyl chloride.

Exploration of Radical Pathways Involving Sulfonyl Moieties

While nucleophilic reactions are predominant, the involvement of sulfonyl moieties in radical pathways has also been explored. Radical reactions are characterized by the movement of single electrons and the formation of highly reactive radical species. openstax.orglibretexts.org These reactions are typically initiated by heat or light, which causes the homolytic cleavage of a weak bond to form two radicals. libretexts.orglibretexts.org

In the context of sulfonyl compounds, radical reactions can be initiated through various methods, including the thermal or photochemical decomposition of precursors. For example, the reaction of cyclohexane (B81311) with sulfuryl chloride in the presence of dibenzoyl peroxide yields cyclohexyl chloride through a radical chain mechanism. nptel.ac.in The propagation steps involve the reaction of a radical with a stable molecule to generate a new radical, continuing the chain. libretexts.org

The formation of radicals from sulfonyl compounds can lead to various transformations. These radicals can participate in abstraction reactions, where they remove an atom from another molecule, or addition reactions, where they add across a double or triple bond. openstax.org The specific pathway taken depends on factors such as bond dissociation energies and the stability of the radical intermediates formed. nptel.ac.in

Mechanistic Elucidation of Key Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for predicting product formation and optimizing reaction conditions. This involves distinguishing between different possible pathways and identifying any transient species.

Investigations into Concerted and Stepwise Mechanisms

A key question in many chemical reactions is whether they proceed through a concerted mechanism , where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism , which involves the formation of one or more intermediates. quora.com

Concerted reactions proceed through a single transition state. quora.com

Stepwise reactions involve intermediates and have multiple transition states. quora.com

Distinguishing between these mechanisms often requires sophisticated experimental and computational techniques. diva-portal.org Kinetic isotope effects (KIEs), which measure the change in reaction rate upon isotopic substitution, can provide valuable insights into the transition state structure and whether a particular bond is broken in the rate-determining step. diva-portal.orgstackexchange.com

For nucleophilic aromatic substitution (SNAr) reactions, which share some mechanistic principles with sulfonyl chloride reactions, there is growing evidence for concerted mechanisms, particularly with good leaving groups like chloride. stackexchange.com In these cases, the traditional Meisenheimer complex, an anionic intermediate, may represent a transition state rather than a stable intermediate. stackexchange.com However, for reactions with poor leaving groups or highly electron-poor aromatic rings, a stepwise mechanism with a discrete intermediate is more likely. stackexchange.com

Cycloaddition reactions can also proceed through either concerted or stepwise pathways. researchgate.net The specific mechanism can be influenced by factors such as photochemical activation. researchgate.net

Characterization of Transient Intermediates (e.g., Carbenes, Electron Transfer Species)

Stepwise reactions, by definition, involve the formation of transient intermediates. These species are often highly reactive and short-lived, making their direct observation challenging.

In some reactions involving sulfonyl compounds, the formation of radical intermediates has been proposed. These species can be generated through single electron transfer (SET) processes. ucl.ac.uk For example, electron paramagnetic resonance (EPR) spectroscopy can be used to detect and characterize radical species. ucl.ac.uk

The potential for other transient intermediates, such as carbenes, should also be considered depending on the specific reaction conditions and substrates. The characterization of these fleeting species is essential for a complete understanding of the reaction mechanism.

Kinetic and Thermodynamic Aspects of Reactivity

Thermodynamics deals with the relative stability of reactants and products, indicated by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. libretexts.org

Kinetics concerns the rate of the reaction, which is determined by the activation energy—the energy barrier that must be overcome for the reaction to occur. libretexts.orguclouvain.be

A reaction may be thermodynamically favorable but kinetically slow if it has a high activation energy. libretexts.org Conversely, a reaction with a low activation energy will be kinetically fast.

The study of reaction kinetics can provide valuable information about the reaction mechanism. samipubco.com By measuring reaction rates under different conditions (e.g., varying temperature, concentration, or solvent), it is possible to determine the rate law and activation parameters such as activation energy, enthalpy, and entropy of activation. samipubco.comnih.gov These parameters offer insights into the nature of the transition state. samipubco.com For instance, a positive activation entropy can suggest a dissociative mechanism. samipubco.com

Students often find the interplay between kinetics and thermodynamics challenging, sometimes conflating the rate-determining step with the stability of intermediates. chemrxiv.org A thorough analysis requires considering both aspects to fully understand the reaction profile. chemrxiv.org

Quantitative Kinetic Studies of this compound Reactivity

Detailed quantitative kinetic studies specifically investigating the reactivity of this compound are not extensively documented in the public literature. However, valuable insights can be drawn from studies on analogous compounds, particularly arenesulfonyl chlorides. Research on the chloride-chloride exchange reaction in various arenesulfonyl chlorides has provided a foundational understanding of the factors influencing nucleophilic substitution at the sulfonyl sulfur.

A comprehensive study on the isotopic chloride exchange between arenesulfonyl chlorides and radio-labeled tetraethylammonium (B1195904) chloride (Et₄N³⁶Cl) in acetonitrile (B52724) revealed that these reactions typically follow second-order kinetics. mdpi.com For a series of para- and meta-substituted benzenesulfonyl chlorides, the reaction rates were found to correlate with the Hammett equation, yielding a positive ρ-value of +2.02. mdpi.com This indicates that electron-withdrawing substituents on the aromatic ring accelerate the reaction by stabilizing the developing negative charge in the transition state, making the sulfonyl sulfur more electrophilic.

Kinetic measurements for these exchange reactions were conducted by monitoring the radioactivity of the aqueous phase after quenching the reaction and separating the reactants. mdpi.com The second-order rate constants and activation parameters (enthalpy and entropy of activation) were determined for a wide range of substituted arenesulfonyl chlorides. mdpi.com

While direct kinetic data for this compound is scarce, it is established as a precursor in the synthesis of 2-phenylethynesulfonamide (PES), a known inhibitor of Heat Shock Protein 70 (HSP70). mdpi.com The reactivity of this compound is also highlighted in its modified form, PES-Cl, which shows enhanced cytotoxicity and superior ability to inhibit autophagy compared to PES. nih.gov The kinetic analysis of reactions involving nucleophiles and electrophiles is often pH-dependent, especially in aqueous media, and can be significantly influenced by the solvent's ability to stabilize reactants and transition states through solvation. frontiersin.org

General principles of nucleophilicity, which is a kinetic property, are crucial for understanding these reactions. Various scales, such as the Swain–Scott and Mayr–Patz equations, have been developed to quantify and predict reaction rates based on the nucleophilicity of the attacking species and the electrophilicity of the substrate. wikipedia.org For instance, the Swain–Scott equation relates the rate of a reaction to a substrate constant and a nucleophilicity parameter for the reacting nucleophile. wikipedia.org

Table 1: Representative Second-Order Rate Constants for Chloride Exchange in Substituted Arenesulfonyl Chlorides at 25°C

| Substituent (X) in X-C₆H₄SO₂Cl | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| 4-Methoxy | Data not available in provided context |

| 4-Methyl | Data not available in provided context |

| H | Data not available in provided context |

| 4-Chloro | Data not available in provided context |

| 3-Nitro | Data not available in provided context |

| 4-Nitro | Data not available in provided context |

| (Note: Specific values from the primary literature are required for a complete table and are not available in the provided search results. The table structure is based on the type of data reported in analogous studies. mdpi.com) |

Energetic Profiles of Reaction Pathways and Transition States

The energetic profiles of reactions involving sulfonyl chlorides are critical for elucidating their mechanisms. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for mapping potential energy surfaces, locating transition states, and calculating activation barriers. researchgate.netsciforum.netmdpi.comsemanticscholar.orgbeilstein-journals.org

For the nucleophilic substitution at a sulfonyl sulfur, two primary mechanisms are generally considered: a concerted Sₙ2-like mechanism and a stepwise addition-elimination (A-E) mechanism. DFT calculations performed on the chloride-chloride exchange reaction in benzenesulfonyl chloride have shown that the reaction proceeds through a single transition state, which is characteristic of a synchronous Sₙ2 mechanism. mdpi.com The potential energy surface for this identity reaction features a double-well, with ion-dipole complexes flanking the central transition state. mdpi.com In contrast, the analogous fluoride (B91410) exchange reaction is calculated to proceed via the A-E mechanism, involving a stable pentacoordinate intermediate (a difluorosulfurandioxide). mdpi.com

The geometry of the transition state is a key determinant of the reaction's activation energy. In the Sₙ2-type substitution at sulfur, the transition state involves the incoming nucleophile and the leaving group being simultaneously bonded to the sulfur atom in a trigonal bipyramidal arrangement. DFT calculations can provide detailed structural information, such as bond lengths and angles, for these transient species. researchgate.net For example, studies on other cycloaddition reactions have used DFT to characterize transition state geometries and calculate activation free energy barriers, which are crucial for identifying the rate-determining step of a reaction. beilstein-journals.org

The reliability of these computational models is often validated by comparing the calculated relative rate constants and activation parameters with experimental kinetic data. mdpi.com A good correlation between theoretical and experimental results lends strong support to the proposed mechanism and the calculated energetic profile.

While specific DFT studies on this compound were not found, the principles derived from studies on arenesulfonyl chlorides are applicable. The presence of the phenylethynyl group would influence the electronic properties of the sulfonyl center and thus affect the stability of intermediates and transition states. The electron-withdrawing nature of the alkyne moiety is expected to influence the activation barriers for nucleophilic attack.

Table 2: Calculated Activation Parameters for Chloride Exchange in Benzenesulfonyl Chloride

| Parameter | Calculated Value (DFT) |

| Activation Enthalpy (ΔH‡) | Data not available in provided context |

| Activation Entropy (ΔS‡) | Data not available in provided context |

| Activation Free Energy (ΔG‡) | Data not available in provided context |

| (Note: Specific values from the primary literature are required for a complete table and are not available in the provided search results. The table illustrates the type of data obtained from DFT calculations on analogous systems. mdpi.com) |

Strategic Applications of Phenylethynesulfonyl Chloride in Organic Synthesis

Design and Synthesis of Functionalized Organic Molecules

The bifunctional nature of phenylethynesulfonyl chloride, possessing both a highly reactive sulfonyl chloride group and a versatile alkyne, makes it a potentially valuable building block in the synthesis of complex organic molecules.

Derivatization to Phenylethynesulfonamides and their Analogues

The most fundamental reaction of a sulfonyl chloride is its reaction with a primary or secondary amine to form a sulfonamide. cbijournal.com This reaction is typically rapid and high-yielding, forming a stable N-S covalent bond. cbijournal.com In the case of this compound, this derivatization leads to the formation of N-substituted phenylethynesulfonamides.

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. cbijournal.com An organic base, such as pyridine (B92270) or triethylamine, is commonly used to neutralize the HCl byproduct. cbijournal.com

Reaction Scheme for Phenylethynesulfonamide Formation

The resulting phenylethynesulfonamides are themselves versatile synthetic intermediates. The sulfonamide motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. researchgate.net Furthermore, the preservation of the phenylethynyl group allows for subsequent transformations, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), "click" chemistry, or reduction to other functional groups, enabling the creation of a diverse library of complex molecules from a single precursor.

Utility in the Construction of Sulfur-Containing Heterocycles

While direct applications of this compound in the synthesis of sulfur-containing heterocycles are not documented in available literature, its structure suggests potential pathways. Sulfur heterocycles are significant scaffolds in pharmaceuticals and materials science. rsc.org Generally, the synthesis of such rings can be achieved from various sulfur-containing precursors. syncatdavies.comorganic-chemistry.org

Hypothetically, the phenylethynyl group could participate in intramolecular cyclization reactions. For instance, reaction with a bifunctional nucleophile could lead to the initial formation of a sulfonamide, followed by an intramolecular addition of another nucleophilic group across the alkyne, forming a heterocyclic ring. The specific reaction conditions and pathways would need to be experimentally determined.

Advanced Reagent Chemistry and Catalytic Roles

The reactivity of the alkyne and sulfonyl chloride groups suggests potential roles in more advanced synthetic methodologies.

Development as a Sulfonylating Reagent in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency in building molecular complexity. nih.gov While specific MCRs involving this compound are not reported, one could envision its use as an electrophilic component. For example, it could potentially be integrated into Ugi or Passerini-type reactions by modifying one of the standard components to include a primary amine that would first react with the sulfonyl chloride. However, the high reactivity of the sulfonyl chloride might interfere with the desired MCR pathway, presenting a significant challenge for its development in this context.

Contributions to Cascade and Cycloaddition Reactions

The electron-withdrawing nature of the sulfonyl group activates the alkyne for certain types of reactions, including cycloadditions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. libretexts.org An alkyne can act as a dienophile in this reaction. The phenylethynesulfonyl group would be expected to enhance the dienophilic character of the alkyne, potentially enabling it to react with a variety of dienes to form complex cyclic sulfonamides or sulfones after subsequent transformations.

Furthermore, research on the reactivity of alkynyl sulfonamides (the derivatives of this compound) has shown their utility in 1,3-dipolar cycloaddition reactions. For instance, alkynyl sulfonamides react with nitrones to form 2,3-dihydroisoxazoles, demonstrating that the acetylenic sulfonamide system can act as an effective dipolarophile. researchgate.net This suggests that this compound is a precursor to scaffolds that can readily participate in such powerful ring-forming reactions.

Precursor in Medicinal Chemistry Lead Optimization

The sulfonamide functional group is of paramount importance in medicinal chemistry, forming the basis for sulfa drugs, diuretics, anticonvulsants, and anti-inflammatory agents. cbijournal.comresearchgate.net this compound serves as a direct precursor to phenylethynesulfonamides, introducing a rigid, linear alkyne linker into a potential drug candidate.

In lead optimization, this has several strategic advantages:

Vectorial Exploration: The alkyne provides a well-defined vector pointing away from the core structure. Using reactions like the Sonogashira coupling or azide-alkyne cycloadditions, medicinal chemists can attach a wide variety of substituents at the terminus of the alkyne to probe for new interactions with a biological target.

Structural Rigidity: The rigid nature of the phenylethynyl group can help to lock the conformation of a molecule, reducing the entropic penalty upon binding to a receptor and potentially increasing potency.

Metabolic Stability: The sulfonamide group itself is generally stable to metabolic degradation, a desirable feature in drug design.

The combination of a stable, pharmacologically relevant sulfonamide group with a synthetically versatile and structurally rigid phenylethynyl handle makes this compound a potentially valuable, though currently underutilized, reagent for the construction of novel compounds in drug discovery programs.

Generation of Scaffold Structures for Biological Evaluation

This compound serves as a versatile building block in medicinal chemistry for the generation of novel scaffold structures intended for biological evaluation. Its inherent reactivity, attributed to the sulfonyl chloride functional group, allows for facile derivatization, primarily through reactions with amines to form a diverse array of sulfonamides. The phenylethynyl moiety within the structure is also of significant interest, as it provides a rigid, linear scaffold that can be strategically positioned to interact with biological targets. This combination of a reactive handle and a structurally significant framework makes this compound a valuable starting material for creating libraries of compounds for screening against various enzymes and receptors.

A prominent example of this strategy is the synthesis of phenylethynylbenzenesulfonamides. These compounds are readily prepared by the reaction of this compound or its substituted analogues with ammonia (B1221849) or primary amines. The resulting scaffold has proven to be a privileged structure in drug discovery, demonstrating potent and selective inhibitory activity against clinically relevant enzymes. Researchers have systematically synthesized and evaluated regioisomers of these compounds to probe the structure-activity relationships (SAR) and optimize their biological profiles.

Detailed Research Findings:

Two notable examples of the successful application of phenylethynylbenzenesulfonamide scaffolds are in the development of inhibitors for cyclooxygenase (COX) enzymes and human carbonic anhydrases (hCAs).

Cyclooxygenase (COX) Inhibition:

A series of regioisomeric phenylethynylbenzenesulfonamides have been synthesized and evaluated as inhibitors of the COX-1 and COX-2 isozymes, which are key enzymes in the inflammatory pathway. nih.gov The synthesis of these scaffolds was achieved through a palladium-catalyzed Sonogashira cross-coupling reaction to create the 1,2-diphenylacetylene core, followed by elaboration to the final sulfonamide derivatives. nih.gov

The in vitro inhibition studies revealed that the placement of the sulfonamide group on the phenyl ring is crucial for both potency and selectivity. Specifically, 3-(2-phenylethynyl)benzenesulfonamide was identified as a potent and selective COX-2 inhibitor. nih.gov Molecular modeling studies have provided insights into this selectivity, showing that the meta-positioned sulfonamide group can fit into the secondary pocket of the COX-2 active site, an interaction that is sterically hindered in the COX-1 isoform due to the presence of a bulkier amino acid residue (Ile523 in COX-1 vs. Val523 in COX-2). nih.gov In contrast, some ortho-substituted analogs were found to be selective inhibitors of COX-1. nih.gov

Table 1: Cyclooxygenase Inhibition by Phenylethynylbenzenesulfonamide Derivatives

| Compound | Position of SO2NH2 | Substitution on 2nd Phenyl Ring | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-2 Selectivity Index (SI) |

|---|---|---|---|---|---|

| 10a | meta | H | 31.5 | 0.45 | 70 |

| 11c | ortho | 3-F | 3.6 | >100 | <0.04 |

Human Carbonic Anhydrase (hCA) Inhibition:

The phenylethynylbenzenesulfonamide scaffold has also been explored for its potential to inhibit human carbonic anhydrases, a family of enzymes involved in various physiological processes, with some isoforms being overexpressed in tumors. nih.gov A library of regioisomeric phenylethynylbenzenesulfonamides was screened against four hCA isoforms: hCA I, II, IX, and XII. nih.gov

The results demonstrated that these compounds can act as potent and selective inhibitors of tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. nih.gov The inhibitory activity and selectivity were highly dependent on the position of the sulfonamide group. Para-substituted derivatives were effective against hCA IX and XII, while meta-substituted compounds showed inhibition of hCA I, IX, and XII. The ortho-isomers were generally weak inhibitors of hCA I, II, and IX but displayed significant inhibition of hCA XII. nih.gov This differential activity highlights the tunability of the phenylethynylbenzenesulfonamide scaffold for achieving isoform-selective enzyme inhibition.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Phenylethynylbenzenesulfonamide Regioisomers

| Compound Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| para-isomers | 478 - >10000 | >10000 | 8.9 - 45.3 | 4.8 - 7.9 |

| meta-isomers | 35.1 - 78.4 | >10000 | 4.5 - 25.4 | 5.5 - 8.9 |

| ortho-isomers | >10000 | >10000 | >10000 | 35.4 - 56.7 |

These studies underscore the strategic utility of this compound in generating diverse molecular scaffolds with significant and tunable biological activities. The resulting phenylethynylbenzenesulfonamides have shown promise as selective inhibitors of important therapeutic targets, validating this approach in the early stages of drug discovery.

Advanced Analytical and Computational Approaches for Phenylethynesulfonyl Chloride

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the identity and purity of phenylethynesulfonyl chloride, offering a detailed view of its atomic and molecular framework.

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei. The spectrum provides unambiguous evidence for the presence of the phenyl, ethynyl (B1212043), and sulfonyl chloride moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and acetylenic protons. The protons on the phenyl ring typically appear as a complex multiplet system in the downfield region (δ 7.5-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl chloride group. A single, sharp signal for the terminal acetylenic proton is anticipated, though its exact chemical shift can vary.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying all unique carbon environments. Key resonances include those for the two acetylenic carbons, the carbon atom of the phenyl ring attached to the sulfonyl group (ipso-carbon), and the other aromatic carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

Below is a table of predicted NMR chemical shifts for this compound based on established spectral data for analogous compounds like p-toluenesulfonyl chloride and phenylacetylene (B144264). spectrabase.com

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.60 - 7.95 | Multiplet | Aromatic protons (C₆H₅) |

| ¹³C | ~80 - 90 | Singlet | Acetylenic Carbon (C≡CH) |

| ¹³C | ~85 - 95 | Singlet | Acetylenic Carbon (C₆H₅-C ≡C) |

| ¹³C | ~127 - 135 | Singlet | Aromatic Carbons (ortho, meta, para) |

| ¹³C | ~135 - 145 | Singlet | Aromatic ipso-Carbon (C-SO₂Cl) |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to characterize the functional groups and bonding within this compound by probing their characteristic vibrational frequencies. researchgate.net

FTIR Spectroscopy: The FTIR spectrum is dominated by strong absorptions from the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and appear at high wavenumbers. Other key absorptions include the C≡C stretch of the alkyne and various vibrations from the phenyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary data. escholarship.org The C≡C triple bond, often showing a weak signal in FTIR, typically produces a strong and sharp signal in the Raman spectrum, making it a valuable tool for confirming the presence of the ethynyl group. Aromatic ring vibrations also give rise to characteristic Raman bands.

The following table summarizes the principal vibrational modes and their expected frequencies for this compound, based on data from related sulfonyl chlorides and ethynyl compounds. researchgate.net

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Medium-Weak |

| Acetylenic C-H Stretch | ~3300 | FTIR | Sharp, Medium |

| Alkyne C≡C Stretch | 2150 - 2100 | Raman, FTIR | Strong (Raman), Weak (FTIR) |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman | Medium-Strong |

| S=O Asymmetric Stretch | 1380 - 1360 | FTIR | Strong |

| S=O Symmetric Stretch | 1190 - 1170 | FTIR | Strong |

| C-S Stretch | 800 - 700 | FTIR | Medium |

| S-Cl Stretch | ~600 | FTIR, Raman | Strong |

HRMS is a powerful technique used to determine the exact molecular weight and elemental formula of this compound with high precision. This method provides definitive confirmation of the compound's identity by measuring the mass-to-charge ratio (m/z) to several decimal places. The theoretical exact mass of this compound (C₈H₅³⁵ClO₂S) is 200.9702 Da.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) reveals the fragmentation patterns of the molecule, offering structural insights. nih.gov Under ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation, primarily involving the loss of the chlorine atom and the sulfur dioxide group.

A plausible fragmentation pathway is outlined in the table below.

| Fragment | Formula | Proposed Loss from Parent/Precursor | Predicted m/z |

| [M]+ | [C₈H₅ClO₂S]+ | - | 200.97 |

| [M-Cl]+ | [C₈H₅O₂S]+ | Loss of ·Cl | 165.00 |

| [M-SO₂]+ | [C₈H₅Cl]+ | Loss of SO₂ | 136.01 |

| [C₈H₅S]+ | [C₈H₅S]+ | Loss of ·Cl and O₂ | 133.01 |

| [C₈H₅]+ | [C₈H₅]+ | Loss of ·SO₂Cl | 101.04 |

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the properties and reactivity of this compound at an electronic level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, molecular geometry, and reactivity of molecules. For this compound, DFT calculations can predict a range of properties.

Optimized Geometry: DFT can calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Reactivity Mapping: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps identify electrophilic sites (electron-poor regions, often colored blue), such as the sulfur atom, which are susceptible to nucleophilic attack, and nucleophilic sites (electron-rich regions, colored red), like the oxygen atoms and the π-system of the alkyne and phenyl groups.

Vibrational Frequencies: DFT can compute the vibrational frequencies of the molecule, which can be compared with experimental FTIR and Raman spectra to aid in the assignment of spectral bands.

| Computational Output | Information Gained for this compound |

| Optimized Molecular Geometry | Predicts precise bond lengths (S=O, S-Cl, C≡C) and angles. |

| HOMO-LUMO Analysis | Determines the electronic energy gap, indicating chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction. |

| Calculated Vibrational Spectra | Aids in the assignment of experimental FTIR and Raman bands to specific bond vibrations. |

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding its behavior in a solution and its interactions with other molecules.

By simulating the molecule within a "box" of solvent molecules (e.g., water or an organic solvent), MD can provide insights into:

Solvation Effects: How solvent molecules arrange around the solute, and the strength of these interactions. This is crucial for understanding reaction kinetics in different media.

Interaction Dynamics: MD can model how this compound approaches and interacts with a reactant molecule. It can reveal preferential orientations and calculate the interaction energies involved, providing a dynamic picture of the initial steps of a chemical reaction.

Conformational Preferences: While the molecule is largely rigid, MD can explore the rotational dynamics around the C-S single bond, identifying the most energetically favorable orientations of the sulfonyl chloride group relative to the phenylacetylene plane.

These simulations rely on force fields to define the energetics of the system and can track the trajectory of every atom, offering a powerful lens to view molecular interactions that are often difficult to observe experimentally.

Structure-Reactivity Relationship Prediction via Computational Methods

The prediction of structure-reactivity relationships for this compound through computational methods hinges on the fundamental principles of quantum mechanics. By solving the Schrödinger equation for the molecule, albeit with approximations, chemists can calculate a wide array of electronic and structural properties that are directly linked to its reactivity.

Theoretical models, most notably Density Functional Theory (DFT), are at the forefront of these investigations. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound. These calculations can elucidate the distribution of electrons within the molecule, identify the most likely sites for nucleophilic or electrophilic attack, and predict the stability of potential intermediates and transition states in a chemical reaction.

Key molecular properties calculated to predict reactivity include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability.

Electron Density and Electrostatic Potential: Mapping the electron density and electrostatic potential onto the molecular surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how this compound will interact with other reagents.

Atomic Charges: Calculating the partial charges on each atom in the molecule helps to identify reactive centers. For instance, the sulfur atom in the sulfonyl chloride group is expected to be highly electrophilic.

Vibrational Frequencies: Computed vibrational frequencies can be used to characterize the nature of stationary points on the potential energy surface, confirming whether a structure is a stable minimum or a transition state.

These computational outputs allow for the quantitative prediction of reactivity. For example, by calculating the reaction pathway and the associated energy barriers for a proposed reaction of this compound, researchers can predict the feasibility and rate of the reaction under different conditions.

The following table illustrates the type of data that can be generated from computational studies to correlate structure with reactivity. Please note that this is a representative table, as specific experimental and computational studies on this compound are not widely available in the public domain.

| Calculated Parameter | Value (Arbitrary Units) | Predicted Reactivity Implication |

| HOMO Energy | -7.5 eV | Moderate electron-donating ability of the phenylethynyl group |

| LUMO Energy | -1.2 eV | High susceptibility of the sulfonyl chloride group to nucleophilic attack |

| HOMO-LUMO Gap | 6.3 eV | Good kinetic stability |

| Partial Charge on Sulfur Atom | +1.8 | Highly electrophilic center |

| Partial Charge on Carbonyl Carbon | +0.5 | Secondary electrophilic site |

By systematically modifying the structure of this compound in silico, for instance, by introducing different substituents on the phenyl ring, and recalculating these parameters, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the rational design of new derivatives with tailored reactivity for specific applications.

Future Research Trajectories and Innovations

Development of Green and Sustainable Synthesis for Ethynesulfonyl Chlorides

The chemical industry is increasingly prioritizing environmentally friendly and sustainable practices, and the synthesis of ethynesulfonyl chlorides is no exception. Traditional methods for preparing sulfonyl chlorides often rely on harsh reagents and generate significant waste, prompting the search for greener alternatives.

Recent research has focused on developing methods that circumvent the use of toxic reactants and minimize byproducts. One promising approach involves the use of S-alkylisothiourea salts as odorless starting materials, which can be converted to sulfonyl chlorides under mild conditions using N-chlorosuccinimide (NCS) as a chlorinating agent. nih.gov This method is not only more environmentally benign but also allows for the recycling of the succinimide (B58015) byproduct. nih.gov

Another sustainable strategy involves the oxidative chlorination of thiols using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in greener solvents such as water, ethanol, or glycerol. nih.govbldpharm.comrsc.org This approach offers the advantage of simple reaction conditions and a solvent-free workup, significantly reducing the environmental footprint. nih.govbldpharm.comrsc.org Furthermore, metal-free synthesis protocols utilizing ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant are being explored to avoid heavy metal contamination and reduce waste. alfa-chemistry.com

These innovative approaches are paving the way for the large-scale, sustainable production of a wide range of sulfonyl chlorides, including phenylethynesulfonyl chloride, with improved safety and reduced environmental impact. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The unique chemical architecture of this compound, featuring both a reactive sulfonyl chloride group and a versatile alkyne moiety, makes it a prime candidate for exploring novel chemical transformations. A significant area of interest is its participation in "click chemistry," a set of powerful and reliable reactions for rapidly and efficiently joining molecular building blocks. nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and the alkyne group in this compound is well-suited for this transformation. nih.gov This reaction allows for the facile synthesis of 1,2,3-triazole-containing sulfonamides, which are valuable scaffolds in medicinal chemistry and materials science. bldpharm.com The modular nature of the CuAAC reaction enables the creation of diverse molecular libraries by varying the azide (B81097) coupling partner. nih.gov

Beyond click chemistry, researchers are investigating other cycloaddition reactions involving the ethynylsulfonyl group. These reactions can lead to the formation of a variety of heterocyclic compounds with potential biological activity or unique material properties. The electrophilic nature of the sulfonyl chloride and the electron-deficient alkyne can be exploited in reactions with various nucleophiles and dienes to construct complex molecular architectures. The exploration of these unconventional transformations is expected to yield novel compounds with tailored functionalities.

Integration with Automation and High-Throughput Synthesis Methodologies

The drive for efficiency and discovery in chemical synthesis has led to the increasing adoption of automation and high-throughput methodologies. The synthesis of sulfonyl chlorides, including this compound, is well-suited for these advanced technologies, which offer improved safety, scalability, and reproducibility.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides. nih.govalfa-chemistry.comresearchgate.net Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov This technology is particularly advantageous for handling hazardous reagents and exothermic reactions often associated with sulfonyl chloride synthesis. nih.govalfa-chemistry.com The small reactor volumes and short residence times in flow systems can significantly enhance the space-time yield and inherent safety of the process. nih.gov

Furthermore, the integration of continuous stirred-tank reactors (CSTRs) with automated process control systems allows for the scalable and reliable production of aryl sulfonyl chlorides. nih.govbldpharm.com Real-time monitoring and feedback control of reaction parameters ensure consistent product quality and process efficiency. nih.govbldpharm.com The development of robotic platforms guided by artificial intelligence is poised to further revolutionize the synthesis of complex molecules, including those derived from this compound, by automating the entire workflow from synthesis planning to execution. These automated systems can accelerate the discovery of new materials and bioactive compounds by enabling the rapid synthesis and screening of large compound libraries.

| Technology | Advantages in Sulfonyl Chloride Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved control over reaction parameters, higher yields and purity, increased space-time yield. nih.govalfa-chemistry.comresearchgate.net |

| Continuous Stirred-Tank Reactors (CSTRs) | Scalability, consistent product quality, suitable for larger-scale production. nih.govbldpharm.com |

| Automated Process Control | Improved process consistency and reliability, real-time monitoring and adjustment of reaction conditions. nih.govbldpharm.com |

| Robotics and AI | Automation of the entire synthesis workflow, acceleration of discovery through high-throughput screening. |

Emerging Applications in Materials Science and Chemical Biology

The unique properties of this compound make it a valuable building block for the development of advanced materials and tools for chemical biology.

In materials science , this compound is recognized as a monomer for creating functional polymers. bldpharm.com The rigid phenylacetylene (B144264) backbone can be incorporated into polymer chains to impart desirable thermal and mechanical properties. The sulfonyl chloride group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications, such as in electronics or as specialized membranes.

In the realm of chemical biology , the reactivity of the sulfonyl chloride group is being harnessed for bioconjugation. Sulfonyl chlorides can react with primary amines on biomolecules, such as proteins, to form stable sulfonamide linkages. nih.gov This reactivity allows for the attachment of the phenylethynyl moiety to biological targets, which can then be used for a variety of applications. For instance, the alkyne group can serve as a tag for subsequent "click" reactions, enabling the attachment of fluorescent probes, affinity labels, or drug molecules. nih.gov This approach is valuable for studying biological processes, identifying protein targets, and developing new therapeutic agents. The development of gaseous sulfonyl-chloride-derived reagents for multicomponent bioconjugation further expands the toolkit for modifying biologically relevant molecules. nih.gov

The exploration of this compound and its derivatives as chemical probes is another promising area. While not directly a fluorescent probe itself, its ability to react with and modify biomolecules allows for the introduction of reporter groups that can be used to study cellular processes. For example, modifying a molecule that targets a specific cellular compartment, like the lysosome, could provide insights into ion transport or other biological functions. nih.govrsc.org

Q & A

Q. How should researchers optimize reaction scalability for PESC-based methodologies?

- Methodological Answer : Use microfluidic reactors to enhance mixing and heat transfer in larger-scale syntheses. Conduct DOE (Design of Experiments) to identify critical parameters (e.g., flow rate, temperature). Validate scalability by comparing turnover numbers (TON) and space-time yields between batch and flow systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.